molecular formula C27H29NO B12705177 4,7-Methano-1H-inden-1-one, 3a,4,5,6,7,7a-hexahydro-2,3-diphenyl-7a-(1-piperidinyl)-, (3a-alpha,4-beta,7-beta,7a-alpha)- CAS No. 41822-42-8

4,7-Methano-1H-inden-1-one, 3a,4,5,6,7,7a-hexahydro-2,3-diphenyl-7a-(1-piperidinyl)-, (3a-alpha,4-beta,7-beta,7a-alpha)-

Cat. No.: B12705177
CAS No.: 41822-42-8
M. Wt: 383.5 g/mol
InChI Key: SLBQIBLJLPYNBR-SMOXFMQHSA-N
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Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Scientific Research Applications

4,7-Methano-1H-inden-1-one, 3a,4,5,6,7,7a-hexahydro-2,3-diphenyl-7a-(1-piperidinyl)- has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential therapeutic effects or use as a precursor for drug development.

    Industry: It can be used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interactions with molecular targets. It may bind to specific receptors or enzymes, altering their activity and triggering downstream effects. The exact pathways involved would depend on the specific context of its use and the biological systems being studied .

Comparison with Similar Compounds

Similar compounds to 4,7-Methano-1H-inden-1-one, 3a,4,5,6,7,7a-hexahydro-2,3-diphenyl-7a-(1-piperidinyl)- include other indenone derivatives and compounds with piperidinyl groups. These compounds may share similar chemical properties but differ in their specific substituents and overall structure, leading to unique reactivity and applications .

Properties

CAS No.

41822-42-8

Molecular Formula

C27H29NO

Molecular Weight

383.5 g/mol

IUPAC Name

(1S,2S,6R,7R)-4,5-diphenyl-2-piperidin-1-yltricyclo[5.2.1.02,6]dec-4-en-3-one

InChI

InChI=1S/C27H29NO/c29-26-24(20-12-6-2-7-13-20)23(19-10-4-1-5-11-19)25-21-14-15-22(18-21)27(25,26)28-16-8-3-9-17-28/h1-2,4-7,10-13,21-22,25H,3,8-9,14-18H2/t21-,22+,25-,27+/m1/s1

InChI Key

SLBQIBLJLPYNBR-SMOXFMQHSA-N

Isomeric SMILES

C1CCN(CC1)[C@@]23[C@H]4CC[C@H](C4)[C@@H]2C(=C(C3=O)C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

C1CCN(CC1)C23C4CCC(C4)C2C(=C(C3=O)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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